molecular formula C9H10N2O B1444993 3-(2-Aminophenoxy)propanenitrile CAS No. 1184403-48-2

3-(2-Aminophenoxy)propanenitrile

Cat. No. B1444993
M. Wt: 162.19 g/mol
InChI Key: UPHPZUMPWLAYLO-UHFFFAOYSA-N
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Description

“3-(2-Aminophenoxy)propanenitrile” is a chemical compound that holds immense potential in scientific research. Its applications range from pharmaceutical development to material science. It is a simple aliphatic nitrile .


Synthesis Analysis

The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It is also prepared by the ammoxidation of propanol . In the laboratory, propanenitrile can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .


Molecular Structure Analysis

The molecular structure of “3-(2-Aminophenoxy)propanenitrile” contains a total of 40 bonds; 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

Nitriles are formed by an SN2 reaction between a bromide and sodium cyanide . Primary amides can be converted to nitriles by dehydration with thionyl chloride (or other dehydrating agents like P2O5, or POCl3) .


Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis of Heterocyclic Systems

3-(2-Aminophenoxy)propanenitrile and its analogs have been utilized as precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. They have also been used in less common applications as monofunctional precursors, sources of a nitrile carbon atom, and as catalysts or initiators. The chemical and biological properties of these heterocycles suggest potential applications across diverse fields (Drabina & Sedlák, 2012).

Studies on Intramolecular Hydrogen Bonds and Anomeric Effects

Research has been conducted on various derivatives of 3-(2-Aminophenoxy)propanenitrile, including 3-chloro-, 3-hydroxy-, 3-mercapto-, and 3-amino-propanenitrile. The focus was on understanding their stabilities and geometrical trends, influenced by intramolecular hydrogen bonds and anomeric interactions. These studies are crucial in comprehending the molecular structure and reactivity of these compounds (Fernández, Vázquez & Ríos, 1992).

Applications in Antimicrobial Activities

2-Arylhydrazononitriles, closely related to 3-(2-Aminophenoxy)propanenitrile, have been employed in the synthesis of a variety of heterocyclic substances with promising antimicrobial activities. These include new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. Their effectiveness against various bacteria and yeast highlights their potential in medical applications (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).

Synthesis of High-Performance Resins

4-Aminophenoxy phthalonitrile, a derivative of 3-(2-Aminophenoxy)propanenitrile, has been used to catalyze the curing of specific phthalonitrile monomers. The resulting resins exhibit exceptional thermal stability, high modulus, and high glass transition temperature. This application is significant in the development of materials with enhanced performance characteristics (Sheng, Peng, Guo, Yu, Naito, Qu & Zhang, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 3-Aminopropionitrile fumarate, indicates that it is harmful if swallowed and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers A paper titled “Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives” discusses the synthesis of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives . Another paper titled “Synthesis, Characterization and Evaluation of their Antimicrobial Activity of Substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile” discusses the synthesis and antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile .

properties

IUPAC Name

3-(2-aminophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHPZUMPWLAYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminophenoxy)propanenitrile

Synthesis routes and methods

Procedure details

To palladium (0.00748 g, 0.0702 mmol) in a 50 mL flask with stirbar was added ethyl acetate (11.7 g, 133 mmol) under nitrogen, and then nitrile 83 (0.675 g, 3.51 mmol) was added (FIG. 18). The flask was fitted with a balloon containing hydrogen, and the nitrogen inlet was removed. The reaction was stirred vigorously for 4 hours, and then was filtered through celite, washing with ethyl acetate. The product 84 required no further purification, 98% yield. 1H NMR (500 MHz, CDCl3) δ 6.85-6.77 (m, 1H), 6.74-6.62 (m, 3H), 4.08 (t, J=6.1 Hz, 2H), 3.94-3.74 (m, 2H), 2.72 (t, J=6.1 Hz, 2H). LRMS m/z Calcd. for C9H10N2O: 162.07931, found: 163.1 [M+1].
Quantity
0.675 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
Quantity
0.00748 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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